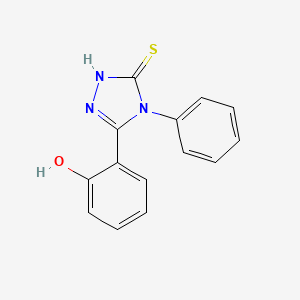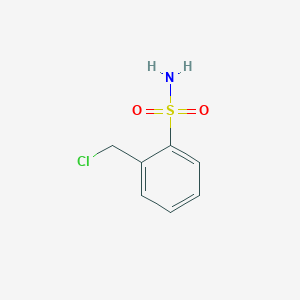
2-(Chloromethyl)benzenesulfonamide
Overview
Description
2-(Chloromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is characterized by the presence of a chloromethyl group and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group and a chloromethyl group . The InChI code for this compound is 1S/C7H8ClNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) .Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzenesulfonamide is not fully understood. However, it is believed that it acts as an inhibitor of enzymes and proteins, as well as a disruptor of cell membranes. It has also been suggested that it may act as an antioxidant and anti-inflammatory agent. In addition, it has been suggested that it may have some antiviral and antifungal activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been suggested that it may have an effect on the body's immune system, as well as an effect on the metabolism of carbohydrates, proteins, and fats. It has also been suggested that it may have an effect on the regulation of blood pressure and the regulation of blood sugar levels.
Advantages and Limitations for Lab Experiments
The use of 2-(Chloromethyl)benzenesulfonamide in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to obtain and is relatively inexpensive. In addition, it is relatively stable and has a low toxicity. However, it is not very soluble in water and is difficult to purify.
Future Directions
There are many potential future directions for the use of 2-(Chloromethyl)benzenesulfonamide in scientific research. It has been suggested that it could be used to study the structure and function of proteins, enzymes, and cell membranes. It could also be used to study the mechanism of action of drugs and to study the effects of environmental pollutants. In addition, it could be used to study the biochemical and physiological effects of various compounds and to develop new drugs and treatments. Finally, it could be used to develop new catalysts and reagents for organic synthesis.
Scientific Research Applications
2-(Chloromethyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. It has been used as a reagent in organic synthesis, a catalyst for organic reactions, and an intermediate in the synthesis of other compounds. In addition, it has been used to study the structure and function of enzymes and proteins, as well as to study the structure and function of cell membranes. It has also been used to study the mechanism of action of drugs and to study the effects of environmental pollutants.
properties
IUPAC Name |
2-(chloromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQKRCFMBXXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


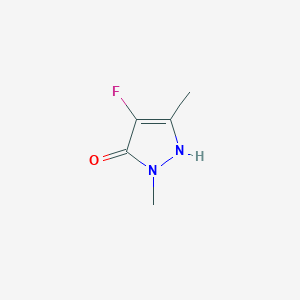

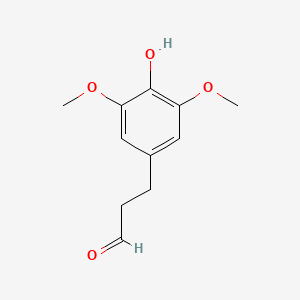
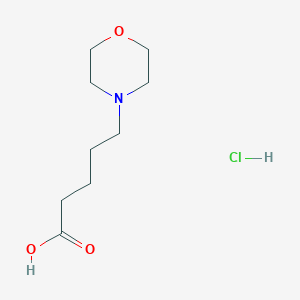

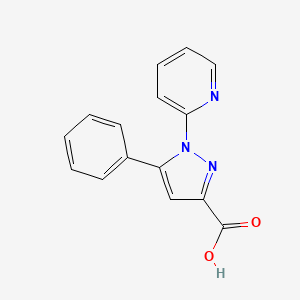
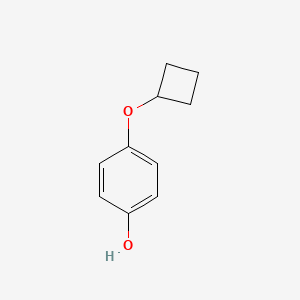
![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)
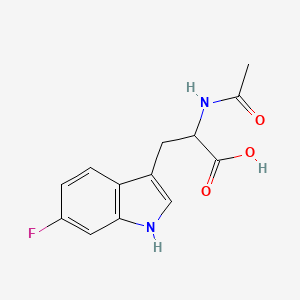
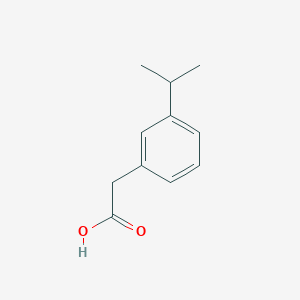
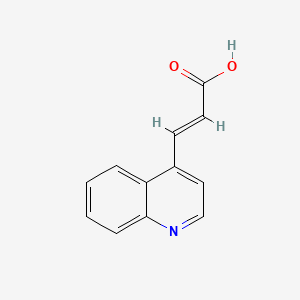
![4-[(4-Fluorophenyl)methoxy]piperidine](/img/structure/B3387336.png)
![2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile](/img/structure/B3387362.png)
